The synthesis of 7-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione has been described in the literature []. The process involves a multi-step reaction scheme, with the key intermediate being 8-bromo-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. This intermediate is then reacted with 3,4,5-trimethyl-1H-pyrazole under basic conditions to yield the target compound.
7-(2-Methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione acts as an antagonist at the adenosine A2B receptor []. This means that it binds to the receptor and blocks the action of adenosine, an endogenous nucleoside that regulates various physiological processes. By antagonizing the A2B receptor, this compound can modulate adenosine signaling pathways and potentially exert therapeutic effects.
The primary scientific application of 7-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione has been its investigation as a potential therapeutic agent for various conditions by targeting the adenosine A2B receptor [, ]. This includes exploring its potential in areas like asthma, diabetes, and other inflammatory diseases where adenosine A2B receptor modulation may play a beneficial role.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1